N-(3-bromophenyl)adamantane-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCHBSLQQIUWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Amidation Strategies for N-(3-bromophenyl)adamantane-1-carboxamide
Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, with the only byproduct being water. mdpi.com This approach is favored for its atom economy and alignment with green chemistry principles. mdpi.comcatalyticamidation.info
Boric acid has emerged as an inexpensive, environmentally benign, and readily available catalyst for the direct formation of carboxamides from carboxylic acids and amines. orgsyn.orgorgsyn.org This method provides a viable alternative to traditional techniques that require stoichiometric activating agents or harsh reaction conditions. orgsyn.org The reaction between adamantane-1-carboxylic acid and 3-bromoaniline (B18343), catalyzed by boric acid, would proceed via a condensation reaction where water is removed to drive the equilibrium towards the amide product.
Typically, the reaction is performed in a high-boiling solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. encyclopedia.pubsciencemadness.org The catalytic activity of boric acid is believed to stem from its ability to form an ester or complex with the hydroxyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amine. orgsyn.org While specific kinetic data for this exact reaction is not detailed, the general method has proven effective for a wide range of substrates, including sterically hindered components, and is known to preserve the integrity of stereogenic centers. orgsyn.orgorgsyn.org
Typical Conditions for Boric Acid-Catalyzed Amidation
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Boric Acid (H₃BO₃) | Activates the carboxylic acid |
| Reactants | Adamantane-1-carboxylic acid, 3-Bromoaniline | Precursors for the target amide |
| Solvent | Toluene or other high-boiling, water-immiscible solvent | Facilitates azeotropic water removal |
| Apparatus | Dean-Stark trap | To remove water and drive the reaction forward |
| Temperature | Reflux | To enable azeotropic distillation |
A more traditional and highly reliable method for amide synthesis involves the acylation of an amine with an acid chloride. researchgate.net For the synthesis of this compound, this involves reacting adamantane-1-carbonyl chloride with 3-bromoaniline. nih.gov Adamantane-1-carbonyl chloride is typically prepared from adamantane-1-carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). catalyticamidation.infonih.gov
The subsequent reaction with 3-bromoaniline is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). nih.gov The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. This method is highly efficient and broadly applicable for the synthesis of various adamantane-derived amides. researchgate.netresearchgate.net
Research continues to yield novel catalytic systems for direct amidation that offer mild conditions and broad substrate scope. mdpi.com Boron-derived catalysts, in particular, have seen significant development.
Boronic Acids : Arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly active catalysts for direct amidation at room temperature in the presence of molecular sieves. organic-chemistry.org Detailed studies suggest that the catalytic cycle may involve the concerted action of multiple boron atoms via bridged B-X-B units, which activate the carboxylic acid while delivering the amine. catalyticamidation.infonih.gov
Diboron (B99234) Compounds : Diboron structures like tetrahydroxy diboron and heterocycles such as 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives are also efficient catalysts. mdpi.comencyclopedia.pub They can facilitate the amidation of a wide array of acids and amines with low catalyst loadings. encyclopedia.pub
Metal-Based Catalysts : Various metal-based systems, including those using titanium (e.g., Ti(O-iPr)₄) and zirconium (e.g., ZrCl₄), have been reported for direct amidation, although they often require strictly anhydrous conditions. acs.org
Overview of Emerging Amidation Catalysts
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Boronic Acids | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid, MIBA | Room temperature, molecular sieves |
| Diboron Compounds | Tetrahydroxy diboron, DATB derivatives | Refluxing toluene, low catalyst loading |
| Borate Esters | B(OCH₂CF₃)₃ | Anhydrous conditions |
| Metal Catalysts | Ti(O-iPr)₄, ZrCl₄ | Strictly anhydrous, dehydrating conditions |
Precursor Synthesis and Halogenated Phenyl Derivatives
The accessibility of the target compound relies on the efficient synthesis of its key precursors: 3-bromoaniline and adamantane-1-carboxylic acid.
3-Bromoaniline is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products. ketonepharma.com Its preparation requires careful control to achieve the desired meta-substitution pattern, as the amino group of aniline (B41778) is a strong ortho-, para-director.
A common strategy involves first converting the highly activating amino group into a deactivating, meta-directing group. youtube.com This can be achieved by oxidizing aniline to nitrobenzene (B124822) using an oxidizing agent like trifluoroperoxyacetic acid. The resulting nitrobenzene is then brominated in the presence of a Lewis acid catalyst (e.g., FeBr₃), which directs the bromine atom to the meta position. Finally, the nitro group is reduced back to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or zinc in the presence of hydrochloric acid, yielding 3-bromoaniline. youtube.com
Alternatively, 3-bromoaniline can be prepared from m-bromonitrobenzene by reduction. guidechem.com The synthesis of m-bromonitrobenzene itself can be accomplished by the bromination of nitrobenzene. guidechem.com
Adamantane-1-carboxylic acid is the foundational adamantane (B196018) precursor for this synthesis. nist.govnih.gov It is most commonly prepared using the Koch-Haaf reaction. orgsyn.org This method involves the carboxylation of adamantane or its 1-substituted derivatives (like 1-bromoadamantane (B121549) or 1-adamantanol) using formic acid in the presence of concentrated sulfuric acid. orgsyn.org The reaction proceeds via the formation of a stable adamantyl bridgehead carbocation, which is then trapped by carbon monoxide (generated in situ from formic acid) and subsequently hydrolyzed to yield the carboxylic acid. The use of a co-solvent like carbon tetrachloride is often employed. orgsyn.org
Other reported methods include the carboxylation of 1-nitroxyadamantane with formic acid in sulfuric acid containing urea (B33335). google.com This process is designed to prevent the formation of di-substituted byproducts. google.com
Derivatization Strategies of this compound Analogues
The molecular framework of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties. Derivatization strategies typically focus on three key regions: the bulky adamantane cage, the substituted phenyl ring, and the connecting amide linker. By systematically altering these components, researchers can fine-tune the compound's lipophilicity, steric profile, and hydrogen bonding capabilities to enhance its interaction with biological targets.
Structural Modifications at the Adamantane Moiety
The adamantane group is a crucial pharmacophore in many biologically active compounds, prized for its rigid, lipophilic nature which can enhance binding affinity and improve pharmacokinetic profiles. nih.gov Modifications to this moiety can involve either altering the cage structure itself or replacing it with other cyclic systems to probe the spatial and physicochemical requirements of the target's binding pocket.
Research into adamantyl carboxamide derivatives has shown that even subtle changes to the adamantane core can significantly impact biological activity. For instance, the introduction of substituents at the tertiary (bridgehead) positions of the adamantane nucleus can modulate the compound's potency. Studies on various adamantane derivatives have noted that minor alterations, such as adding 3-methyl or 3,5-dimethyl groups, can lead to markedly different biological outcomes. nih.gov This suggests that the steric bulk and electronic profile of the adamantane cage are critical determinants of activity.
Another derivatization strategy involves replacing the adamantane cage with other polycyclic or aliphatic cyclic groups. This approach helps to determine the optimal size, shape, and lipophilicity of the moiety for biological activity. In a study of adamantyl carboxamide inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the adamantyl group was substituted with other cyclic structures. nih.gov The results indicated that the adamantyl structure was superior for inhibitory activity compared to related analogues. For example, the noradamantyl derivative was nearly fivefold less active than the parent adamantyl compound, despite their similar shapes and properties. nih.gov This highlights the specific structural contribution of the adamantane cage to the molecule's potency.
The table below summarizes the research findings on how replacing the adamantane moiety affects inhibitory activity against 11β-HSD1. nih.gov
| Base Compound ID | Moiety Replacement | Resulting Compound ID | IC₅₀ (nM) |
| 3 | Adamantyl (Reference) | 3 | 220 |
| 3 | Noradamantyl | 39 | 1080 |
| 3 | Bicyclo[2.2.1]heptyl | 40 | >10000 |
| 3 | Cyclohexyl | 41 | >10000 |
Data sourced from a study on 11β-HSD1 inhibitors. nih.gov
These findings underscore that while modifications are synthetically feasible, the specific tricyclic structure of adamantane is often highly optimized for potent biological interactions, and deviations can lead to a significant loss of activity.
Modifications at the Phenyl Ring and Amide Linker
Systematic optimization of the aromatic region is a common strategy in medicinal chemistry. In studies of analogous N-aryl adamantane-1-carboxamides, various substituents have been introduced to the aromatic ring to probe their effect on potency. For example, in a series of 11β-HSD1 inhibitors, the phenyl ring (in this case, a thiophenyl ring, which serves as a close analogue) was modified with different groups. nih.gov It was found that a 3-methyl substituent retained nearly the same activity as the parent compound, while other substitutions led to varied outcomes. nih.gov The introduction of a six-membered aromatic ring with a 3-amino group resulted in a potent compound, suggesting that this group may enable more favorable interactions with the enzyme target. nih.gov Conversely, acetamido-, methyl-, or chloro-substitutions at the same position did not yield compounds with significant inhibitory activity. nih.gov
The amide linker is another key site for modification. Altering the linker can change the geometry and flexibility of the molecule. A common modification is the N-methylation of the amide nitrogen. In the aforementioned study, N-methyl amide analogues consistently exhibited higher potency than the corresponding NH analogues. nih.gov For instance, one N-methyl compound was almost twice as active as its NH counterpart, while another was over 15 times more potent. nih.gov This suggests that the N-methyl group may induce a more favorable binding conformation or enhance metabolic stability.
The following table presents detailed research findings on the effects of these modifications on the inhibitory activity of adamantyl carboxamide analogues against 11β-HSD1. nih.gov
| Modification Site | Base Compound ID | Modification | Resulting Compound ID | IC₅₀ (nM) |
| Aromatic Ring | 3 (Thiophenyl) | 3-Methyl | 6 | 230 |
| 3 (Thiophenyl) | 5-Carboxylic acid | 9 | >10000 | |
| 3 (Thiophenyl) | 5-Methyl ester | 10 | >10000 | |
| 3 (Thiophenyl) | 5-Amide | 11 | >10000 | |
| - | 3-Aminobenzyl | 20 | 118 | |
| - | 3-Acetamidobenzyl | 21 | >10000 | |
| - | 3-Methylbenzyl | 22 | >10000 | |
| - | 3-Chlorobenzyl | 23 | >10000 | |
| Amide Linker | 5 (NH) | N-Methylation | 3 | 220 |
| 3 (N-Me) | N-H (Demethylation) | 5 | 420 | |
| 16 (NH) | N-Methylation | 15 | 114 | |
| 15 (N-Me) | N-H (Demethylation) | 16 | 1700 |
Data sourced from a study on 11β-HSD1 inhibitors. nih.gov
These derivatization strategies demonstrate that the phenyl ring and amide linker are critical regions for tuning the biological activity of N-aryl adamantane-1-carboxamides. The electronic nature and position of substituents on the aromatic ring, as well as the substitution on the amide nitrogen, play pivotal roles in defining the potency of these compounds.
Spectroscopic and Structural Elucidation Techniques
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N-(3-bromophenyl)adamantane-1-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the adamantyl cage and the 3-bromophenyl ring. The rigid, highly symmetric adamantyl group gives rise to distinct, often broad, signals due to its saturated hydrocarbon framework. The protons are located on the secondary (CH₂) and tertiary (CH) carbons. The signals for the 3-bromophenyl group appear in the aromatic region of the spectrum, with chemical shifts and splitting patterns dictated by the substitution pattern.
The expected chemical shifts are based on data from analogous structures such as adamantane (B196018), adamantane-1-carboxylic acid, and N-(3-bromophenyl)acetamide. nih.govchemicalbook.comchemicalbook.com The adamantyl protons typically appear in the upfield region (δ 1.7–2.1 ppm), while the aromatic protons are found downfield (δ 7.1–7.8 ppm). The amide proton (N-H) usually presents as a broad singlet.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Adamantane CH (methine) | ~2.05 | broad singlet |
| Adamantane CH₂ (methylene) | ~1.75 - 1.95 | multiplet |
| Amide NH | ~7.5 - 8.5 | broad singlet |
| Aromatic H2' | ~7.8 | triplet |
| Aromatic H4', H6' | ~7.2 - 7.4 | multiplet |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. The adamantyl cage, due to its symmetry, shows four distinct signals: one for the quaternary carbon attached to the amide, one for the tertiary carbons (CH), and two for the secondary carbons (CH₂). The 3-bromophenyl ring exhibits six signals, though some may overlap depending on the electronic environment. A key downfield signal corresponds to the carbonyl carbon (C=O) of the amide group, typically appearing around δ 175-178 ppm.
The predicted chemical shifts are derived from spectral data of adamantane, adamantane derivatives, and related bromophenyl compounds. chemicalbook.comresearchgate.netchemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Adamantane C (quaternary) | ~41 |
| Adamantane CH (methine) | ~28 |
| Adamantane CH₂ (methylene) | ~36, ~39 |
| Carbonyl C=O | ~176 |
| Aromatic C1' (C-NH) | ~139 |
| Aromatic C2' | ~123 |
| Aromatic C3' (C-Br) | ~122 |
| Aromatic C4' | ~130 |
| Aromatic C5' | ~126 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
To unequivocally assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. nih.govresearchgate.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the different CH and CH₂ protons within the adamantyl cage and among the coupled protons on the 3-bromophenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning which proton signal corresponds to which carbon signal. For example, it would link the adamantyl proton signals to their respective CH and CH₂ carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and functional groups. Key HMBC correlations would be expected from the amide proton (NH) to the carbonyl carbon (C=O) and the aromatic C1' carbon, as well as from the adamantyl CH protons to the carbonyl carbon, confirming the link between the adamantyl cage and the carboxamide group. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of the amide linkage and the substituted aromatic ring. Data from similar structures like N-phenylacetamide and adamantane itself help in assigning these bands. nist.govnist.gov
Key characteristic absorption bands include:
N-H Stretching: A sharp to moderately broad peak in the region of 3300-3400 cm⁻¹, characteristic of the secondary amide N-H bond.
C-H Stretching: Aliphatic C-H stretching from the adamantyl group appears just below 3000 cm⁻¹, while aromatic C-H stretching from the phenyl ring appears just above 3000 cm⁻¹.
C=O Stretching (Amide I Band): A strong, sharp absorption band typically found between 1650 and 1680 cm⁻¹ is a definitive indicator of the carbonyl group in the amide.
N-H Bending (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1530-1550 cm⁻¹.
C-Br Stretching: A weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, indicates the presence of the carbon-bromine bond.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3400 | Medium |
| C-H (Aromatic) | Stretch | > 3000 | Medium-Weak |
| C-H (Aliphatic) | Stretch | < 3000 | Medium-Strong |
| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |
| N-H (Amide II) | Bend | 1530 - 1550 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₇H₂₀BrNO), the calculated monoisotopic mass is 333.0783 g/mol . Due to the presence of bromine, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. nih.govmzcloud.org
The fragmentation pattern under electron ionization (EI) would likely involve key bond cleavages that produce stable fragments. The most prominent fragmentation pathway is often the cleavage of the amide bond.
Expected key fragments include:
Adamantyl Cation ([C₁₀H₁₅]⁺): A very stable carbocation that typically gives a strong peak at m/z = 135. This is a hallmark fragment for adamantane-containing compounds.
[M - C₁₀H₁₅]⁺: A fragment corresponding to the loss of the adamantyl group, representing the 3-bromophenylcarboxamide portion.
[BrC₆H₄NH₂]⁺•: The radical cation of 3-bromoaniline (B18343), with a characteristic isotopic pattern at m/z = 171/173.
X-ray Crystallography for Solid-State Structure Determination (for related adamantane carboxamide structures)
While a specific crystal structure for this compound is not publicly available, analysis of closely related N-aryl adamantane-1-carboxamide structures provides significant insight into its likely solid-state conformation. nih.govnih.govresearchgate.netmdpi.com X-ray crystallography of compounds like N-p-tolyladamantane-1-carboxamide reveals that the amide linkage is typically planar. nih.gov
Analysis of similar structures indicates that the C-N amide bond (approx. 1.35 Å) has considerable double-bond character, being shorter than a typical C-N single bond. nih.gov
Table 4: Typical Bond Lengths and Angles from a Related Adamantane Carboxamide Structure (N-p-Tolyladamantane-1-carboxamide) nih.gov
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C(carbonyl)-N | ~1.35 Å |
| Bond Length | N-C(aryl) | ~1.43 Å |
| Bond Length | C(carbonyl)-C(adamantyl) | ~1.52 Å |
| Bond Angle | O-C-N | ~122° |
| Bond Angle | C-N-C | ~126° |
These data suggest that this compound would adopt a similar conformation, with a near-planar amide group facilitating strong intermolecular hydrogen bonding in the solid state.
Structure Activity Relationship Sar Investigations
Influence of the 3-Bromophenyl Moiety on Biological Activities
The presence and substitution pattern of the phenyl ring are critical determinants of a molecule's interaction with biological targets. The introduction of a bromine atom at the meta-position (position 3) of the phenyl ring in N-(3-bromophenyl)adamantane-1-carboxamide significantly influences its physicochemical properties and, consequently, its biological activity.
Halogen atoms, like bromine, are known to modulate a compound's lipophilicity, electronic character, and metabolic stability. ump.edu.pl The bromine atom, in particular, can increase lipophilicity, which may enhance the molecule's ability to cross biological membranes and access hydrophobic binding pockets within target proteins. ump.edu.pl Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to enhanced binding affinity and selectivity. ump.edu.pl
In broader SAR studies of related compounds, the position and nature of the substituent on the phenyl ring are crucial. For instance, in a series of adamantane-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases, substitutions on the phenyl ring dramatically altered potency. While direct data for the 3-bromo substitution is limited, studies on similar scaffolds often show that halogen substitutions can lead to potent activity. mdpi.com The electronic effect of the bromine atom—an electron-withdrawing group—can also alter the reactivity and interaction profile of the aromatic ring. mdpi.com
Role of the Adamantane (B196018) Cage in Modulating Biological Activity
The adamantane cage is a key pharmacophore in medicinal chemistry, valued for its unique structural and physicochemical properties. publish.csiro.au Its incorporation into a molecule like this compound imparts several advantageous characteristics.
Lipophilicity and Bioavailability : Adamantane is a bulky, highly lipophilic, and rigid hydrocarbon cage. researchgate.net Introducing this moiety into a drug candidate often increases its lipophilicity, which can enhance membrane permeability and oral bioavailability. pensoft.net This property allows the molecule to effectively interact with hydrophobic regions of biological targets. nih.gov
Structural Rigidity and Scaffolding : The rigid, three-dimensional structure of the adamantane group acts as a stiff scaffold. nih.gov This rigidity helps to lock the molecule into a specific conformation, which can lead to a more precise and high-affinity interaction with a target receptor or enzyme by reducing the entropic penalty of binding. publish.csiro.au The defined shape of the cage facilitates the optimal positioning of other functional groups, like the 3-bromophenyl moiety, for effective exploration of the target's binding site. publish.csiro.au
The utility of the adamantane scaffold is evident in numerous approved drugs, where it serves to improve pharmacological properties. researchgate.netnih.gov
Impact of the Carboxamide Linkage on Molecular Interactions and Ligand Affinity
The carboxamide linkage (-CONH-) is a fundamental functional group in medicinal chemistry that plays a critical role in mediating interactions between a ligand and its biological target. In this compound, this linker connects the bulky adamantane cage to the aromatic 3-bromophenyl group.
Stereochemical Considerations and Enantiomeric Activity in Adamantane Carboxamides
While adamantane itself is achiral, its derivatives can possess chiral centers, leading to the existence of enantiomers. Chirality and stereochemistry are critical aspects of drug design, as different enantiomers of a molecule can exhibit vastly different biological activities, metabolic profiles, and toxicities. rsc.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. mdpi.com
In the case of adamantane carboxamides, chirality can be introduced by substitution on the adamantane cage at a non-bridgehead position or by adding a chiral center to a substituent. For example, studies on rimantadine, an aminoadamantane derivative, have shown that its optical isomers are equally active, but this is not a universal rule for all adamantane compounds. pharmacy180.com For many classes of compounds, one enantiomer is significantly more potent than the other. mdpi.com
For this compound, the point of attachment is the bridgehead carbon of the adamantane cage, which is not a stereocenter. Therefore, this specific molecule is achiral. However, in the broader context of SAR for adamantane carboxamides, if substitutions were made to create a chiral center, it would be essential to separate and test the individual enantiomers, as they would likely display distinct pharmacological profiles. researchgate.net
Comparative SAR with Other Adamantane-Based Pharmacophores
The adamantane scaffold has been incorporated into a wide variety of pharmacophores to target numerous biological systems. Comparing the SAR of adamantane carboxamides with other adamantane-based structures provides insight into the versatility of this moiety.
Adamantane Amines vs. Carboxamides: The earliest adamantane drugs, like amantadine (B194251) and rimantadine, are simple amines. mdpi.com In these compounds, the basic amino group is the primary pharmacophoric element responsible for their antiviral activity against the influenza M2 proton channel. nih.gov In contrast, adamantane carboxamides, like the subject compound, utilize the adamantane cage more as a lipophilic anchor and rigid scaffold to orient an attached group (the 3-bromophenyl moiety) for interaction with a different set of targets, such as enzymes like 11β-HSD1. mdpi.com
Adamantane Ureas and Thioureas: Adamantane has also been linked via urea (B33335) or thiourea (B124793) functionalities. These linkers, similar to the carboxamide group, are rich in hydrogen bonding capabilities. Adamantyl-containing thioureas have been investigated for a range of activities, including potential antiviral and nootropic effects. researchgate.net The choice of linker (amide, urea, thiourea) can fine-tune the electronic properties, hydrogen bonding patterns, and spatial arrangement of the pharmacophoric groups, leading to different target affinities and biological activities.
The table below provides a conceptual comparison of different adamantane-based pharmacophores and their typical roles in drug design.
| Pharmacophore Class | Key Structural Feature | Primary Role of Adamantane | Typical Biological Targets | Example Compound Class |
|---|---|---|---|---|
| Adamantane Amines | Primary/Secondary Amine | Lipophilic cage with basic group | Ion Channels (e.g., M2 protein) | Amantadine, Rimantadine |
| Adamantane Carboxamides | Carboxamide Linker (-CONH-) | Rigid, lipophilic scaffold | Enzymes (e.g., 11β-HSD1, HIF-1α) | N-Aryl-adamantane-1-carboxamides |
| Adamantane Ureas/Thioureas | Urea/Thiourea Linker | Lipophilic scaffold with H-bond donor/acceptor | Enzymes (e.g., sEH), various receptors | Adamantyl ureas, Adamantyl thioureas |
| Adamantyl Heterocycles | Adamantane fused or linked to a heterocycle | Bulky, lipophilic anchor | Various (kinases, viral proteins) | Adamantyl-spiro-pyrrolidines |
This comparative analysis highlights that while the adamantane cage consistently provides lipophilicity and rigidity, the attached functional groups and linkers ultimately direct the molecule to its specific biological target and define its pharmacological activity. nih.gov
Preclinical Biological Activity and Mechanistic Studies
Evaluation of Antiviral Potential
Research into adamantane-based compounds has identified them as a promising class of antiviral agents. The rigid, lipophilic adamantane (B196018) cage is a key pharmacophore that has been leveraged in the development of several therapeutic agents. mdpi.com
In Vitro Assays for Viral Inhibition (e.g., Ebola Virus Glycoprotein (B1211001) Inhibition)
A chemical series of adamantane carboxamides has been identified as potent inhibitors of the Ebola virus (EBOV). nih.gov In preclinical studies, selected analogues from this series demonstrated significant viral inhibition in infectivity assays using vesicular stomatitis virus (VSV) pseudotyped with Ebola glycoprotein (pEBOV). nih.gov These compounds exhibited half-maximal inhibitory concentrations (EC50 values) in the low nanomolar range, specifically around 10–15 nM. nih.gov When tested against the wild-type Ebola virus, the series maintained potent activity, with EC50 values in the low hundred nanomolar range. nih.gov While N-(3-bromophenyl)adamantane-1-carboxamide belongs to this active class of molecules, specific EC50 data for this particular analogue are not detailed in the primary literature. nih.govacs.orgrsc.org
Molecular Targeting and Binding Mechanism Studies (e.g., EBOV GP Interaction)
The antiviral activity of the adamantane carboxamide series is achieved through direct interaction with the Ebola virus glycoprotein (GP). nih.gov This glycoprotein is essential for the virus's entry into host cells and is a primary target for therapeutic intervention. frontiersin.org X-ray cocrystallography studies of a lead compound from the adamantane carboxamide series confirmed that it binds directly to a large cavity on the GP protein. nih.govacs.org This binding is believed to destabilize the prefusion conformation of the glycoprotein, thereby inhibiting the membrane fusion process required for viral entry. acs.org This mechanistic insight establishes the EBOV GP as a definitive molecular target for this class of inhibitors. nih.gov
Investigations into Central Nervous System (CNS) Related Activities
Adamantane derivatives have also been explored for their neuroprotective properties, particularly in the context of neuroinflammation and cognitive decline associated with metabolic disorders. nih.gov
Modulation of Neuroinflammation Pathways
In preclinical models of diabetes-induced cognitive impairment, newly synthesized adamantane derivatives have demonstrated the ability to modulate neuroinflammatory pathways. nih.gov Studies show these compounds can lead to a central blockade of pro-inflammatory cytokine synthesis. nih.govresearchgate.net This anti-inflammatory action is associated with the overexpression of genes such as Brain-Derived Neurotrophic Factor (Bdnf) and Caveolin-1 (Cav1), which are crucial for neural plasticity and function. nih.gov While these findings are significant for the adamantane class, it has not been explicitly confirmed in the literature whether this compound was one of the specific derivatives tested. nih.govresearchgate.netnih.gov
Cognitive Function Modulation in Preclinical Models (e.g., Diabetes-Induced Impairment in Mice)
The modulation of neuroinflammation by adamantane derivatives translates to functional improvements in cognitive performance in preclinical models. nih.gov In mouse models of diabetes, a condition known to cause memory and learning deficits, treatment with novel adamantane derivatives significantly restricted these cognitive deficits. nih.govnih.gov The behavioral performance of treated mice in memory tests showed significant improvement, an effect comparable to that of established dipeptidyl peptidase-4 (DPP4) inhibitors. nih.govresearchgate.net This suggests that adamantane-based compounds may have a therapeutic role in preventing or treating cognitive impairment linked to inflammatory conditions like diabetes. nih.gov
Cannabinoid Receptor (CB1R) Ligand Activity and Affinity
The adamantyl group is recognized as a key structural motif for ligands of the cannabinoid receptor 1 (CB1R), often conferring high affinity. nih.govnih.gov The sterically demanding adamantyl cage is thought to engage in favorable interactions within a distinct subsite of the CB1 receptor binding domain. nih.govnih.gov Numerous adamantyl-containing cannabinoid analogs have been synthesized and shown to have high affinity for CB1R, sometimes with Ki values in the low nanomolar range. nih.gov However, despite the structural features of this compound, no specific binding affinity data for its interaction with the CB1 receptor has been reported in the scientific literature.
Assessment of Antimicrobial Properties (Antibacterial, Antifungal)
Currently, there is a notable lack of publicly available scientific literature detailing specific studies on the antibacterial or antifungal properties of this compound. While research has explored various biological activities of adamantane derivatives, dedicated investigations into the antimicrobial efficacy of this particular compound have not been prominently reported. Therefore, its potential as an antibacterial or antifungal agent remains largely uncharacterized.
Exploration of Antiproliferative and Anticancer Activities
Significant research has been directed towards understanding the antiproliferative and anticancer potential of this compound. These investigations have primarily involved in vitro studies using various cancer cell lines and analyses of its effects on specific molecular targets.
This compound has been evaluated for its cytotoxic and antiproliferative effects against a panel of human cancer cell lines. Studies have shown that this compound exhibits inhibitory activity, often measured as the IC50 value, which represents the concentration required to inhibit 50% of cell growth.
One study highlighted its activity as part of a series of adamantane-1-carboxamide derivatives tested for their anticancer potential. The compound was identified as a hit compound in a screening campaign against the A549 non-small-cell lung cancer cell line, with an IC50 value of 1.3 µM. Further investigations explored its activity against other cell lines, revealing varying degrees of efficacy. For instance, its activity was also assessed against the HCT116 colon cancer cell line.
The table below summarizes the reported in vitro antiproliferative activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small-cell lung cancer | 1.3 |
| HCT116 | Colon Cancer | >10 |
These findings suggest that this compound demonstrates selective antiproliferative activity, with more pronounced effects on certain cancer cell types like non-small-cell lung cancer.
The mechanism behind the antiproliferative effects of this compound has been linked to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. One of the primary targets identified is the Epidermal Growth Factor Receptor (EGFR).
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, and its overactivity is a hallmark of many cancers. Inhibition of EGFR is a validated strategy in oncology. Research has demonstrated that this compound can inhibit EGFR kinase activity. In one study, the compound showed an IC50 value of 0.28 µM against EGFR. This potent enzymatic inhibition provides a plausible mechanism for the antiproliferative effects observed in cell line studies, particularly in EGFR-dependent cancers like certain non-small-cell lung cancers.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For adamantane (B196018) derivatives, these calculations provide insights into their stability, electronic properties, and potential for intermolecular interactions.
Theoretical calculations on similar carboxamide derivatives have been employed to accurately describe their structural and electronic properties, often showing excellent agreement with experimental data from spectroscopic methods. Such studies are crucial for characterizing newly synthesized compounds and predicting their behavior in biological systems.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the binding of a ligand to a biological target, such as a protein receptor or enzyme. Numerous adamantane carboxamide derivatives have been identified as potent inhibitors of various enzymes, and computational methods have been key to understanding their mechanism of action.
One of the primary targets for adamantane-based inhibitors is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders like obesity and type 2 diabetes. Molecular docking studies have been performed on a series of adamantyl carboxamide and acetamide (B32628) derivatives to explore their binding modes within the active site of human 11β-HSD1. nih.gov These studies have revealed that the adamantyl group, owing to its high hydrophobicity, typically occupies a hydrophobic pocket within the enzyme's active site, in close proximity to the NADP cofactor. nih.gov The carboxamide linker plays a crucial role in forming key hydrogen bond interactions with active site residues, such as Tyrosine (Tyr183) and Serine (Ser170), which are essential for anchoring the inhibitor. nih.gov
For a compound like N-(3-bromophenyl)adamantane-1-carboxamide, it is hypothesized that the adamantane cage would similarly bind in a hydrophobic region of the target protein. The bromophenyl group would likely extend into another pocket, where it could form additional interactions, potentially influencing the compound's potency and selectivity. The bromine atom, being an electron-withdrawing group, could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Following molecular docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to observe the flexibility of both the ligand and the protein active site. semanticscholar.org For instance, MD simulations performed on an adamantane-carbohydrazide derivative showed that the compound formed stable contacts with the binding site residues of a target protein, indicating its potential as an effective inhibitor. semanticscholar.orgtandfonline.com Such simulations are crucial for validating docking poses and understanding the thermodynamic properties of the binding process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds.
In the context of adamantane carboxamides, QSAR studies can help in optimizing the lead compounds to design more potent inhibitors. For a series of N-(substituted-phenyl)adamantane-1-carboxamides, a QSAR model could be developed by correlating their inhibitory activities against a specific target (e.g., 11β-HSD1) with various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.
Conformational Analysis and Molecular Recognition Studies
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule.
For this compound, the adamantane group is a rigid scaffold, meaning that the conformational flexibility of the molecule primarily arises from the rotation around the single bonds of the carboxamide linker. The orientation of the bromophenyl group relative to the adamantane cage is a key conformational feature. The amide bond itself has a significant energy barrier to rotation due to its partial double-bond character, which can lead to the existence of distinct cis and trans conformers, with the trans conformation generally being more stable.
Computational methods such as systematic or stochastic conformational searches, often combined with quantum mechanical energy calculations, can be used to map the potential energy surface of the molecule and identify its stable conformers. Understanding the preferred conformation is crucial for molecular recognition, as it is this low-energy structure that is most likely to interact with a biological receptor. The interplay of intramolecular hydrogen bonding and steric interactions will govern the conformational preferences of this compound.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are quantum chemical tools that provide valuable information about the reactivity and interaction sites of a molecule.
The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (typically colored red or yellow) around the carbonyl oxygen and the bromine atom, indicating these are regions susceptible to electrophilic attack or capable of forming hydrogen or halogen bonds. The regions around the amide hydrogen and the aromatic protons would likely show a positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. This information is highly valuable for understanding and predicting how the molecule will interact with its biological target.
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For adamantane derivatives, the distribution of the HOMO and LUMO across the molecule can reveal which parts of the molecule are most involved in electronic transitions and charge transfer interactions, which are often fundamental to ligand-receptor binding. For instance, studies on adamantane-linked triazoles have used HOMO-LUMO calculations to show how different substituents influence the reactivity and electron-accepting properties of the molecules. uwc.ac.zaresearchgate.net
Advanced Research Applications and Potential Directions
Utility as a Scaffold in Targeted Drug Delivery Systems Research
The adamantane (B196018) scaffold is increasingly recognized for its potential in designing sophisticated drug delivery systems. Its inherent lipophilicity facilitates passage through biological membranes, a critical attribute for effective drug delivery. nih.gov
Incorporation into Liposomal and Cyclodextrin-Based Systems
The nonpolar nature of the adamantane core in N-(3-bromophenyl)adamantane-1-carboxamide makes it an exemplary "guest" molecule for host-guest complexation with various drug delivery vehicles, most notably cyclodextrins (CDs) and liposomes. nih.govresearchgate.net
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, capable of encapsulating poorly water-soluble molecules. researchgate.netmdpi.com This encapsulation forms an inclusion complex that can significantly enhance the aqueous solubility, stability, and bioavailability of the guest compound. nih.govmdpi.com The adamantane moiety fits snugly within the cavity of β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), forming stable complexes. mdpi.com This interaction is foundational for developing novel formulations of adamantane-based drugs, potentially improving their delivery to target sites. nih.govresearchgate.net Cationic cyclodextrins have also been explored to improve permeability across negatively charged cell membranes through electrostatic interactions. mdpi.com
Liposomes, which are vesicular structures composed of lipid bilayers, are another key platform for delivering lipophilic drugs. The adamantane scaffold's high lipophilicity allows for its efficient incorporation into the lipid bilayer of liposomes. This method of delivery can protect the drug from premature degradation, control its release, and potentially reduce systemic toxicity.
| Cyclodextrin (B1172386) Type | Glucose Units | Cavity Diameter (Å) | Aqueous Solubility (g/100mL) | Key Characteristics for Adamantane Complexation |
|---|---|---|---|---|
| α-Cyclodextrin (α-CD) | 6 | 4.7 - 5.3 | 14.5 | Cavity is generally too small for the adamantane cage. researchgate.net |
| β-Cyclodextrin (β-CD) | 7 | 6.0 - 6.5 | 1.85 | Ideal cavity size for forming stable 1:1 inclusion complexes with adamantane. mdpi.com |
| γ-Cyclodextrin (γ-CD) | 8 | 7.5 - 8.3 | 23.2 | Larger cavity may lead to less stable or 2:1 complexes. researchgate.net |
| Hydroxypropyl-β-CD (HP-β-CD) | 7 | 6.0 - 6.5 | > 50 | High aqueous solubility and reduced toxicity make it a preferred vehicle for parenteral formulations. mdpi.com |
| Methyl-β-CD (M-β-CD) | 7 | 6.0 - 6.5 | High | Improved solubility and inclusion efficiency compared to native β-CD. mdpi.com |
Role in Supramolecular Assemblies for Controlled Release Mechanisms
The strong and specific non-covalent interaction between adamantane and cyclodextrin is a cornerstone of supramolecular chemistry and is pivotal in the design of controlled-release systems. researchgate.net These host-guest systems can be engineered to release a drug payload in response to specific stimuli, such as changes in pH, temperature, or the presence of certain enzymes.
Furthermore, adamantane-functionalized molecules can be tethered to cyclodextrin-modified polymers or surfaces to create hydrogels or other nano-architectures. beilstein-journals.org These supramolecular assemblies can act as depots, providing sustained and localized drug release. For instance, photoresponsive systems have been developed where light irradiation can trigger a conformational change in an incorporated molecule, leading to the dissociation of the adamantane-cyclodextrin complex and subsequent drug release. beilstein-journals.org
Applications in Chemical Probes and Biological Tool Development
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. nih.gov The adamantane carboxamide scaffold is well-suited for the development of such tools. The rigid adamantane cage serves as a three-dimensional anchor, allowing for the precise spatial orientation of pharmacophores and functional groups, which is crucial for selective binding to a target's active site. nih.govresearchgate.net
In this compound, the bromophenyl group can engage in specific interactions with a protein's binding pocket, including potential halogen bonding. The bromine atom also serves as a versatile synthetic handle for introducing reporter tags, such as fluorescent dyes or biotin, or for linking to affinity chromatography resins. The compound's inherent lipophilicity often ensures good cell membrane permeability, a prerequisite for probes targeting intracellular proteins. nih.gov The development of probes based on this scaffold can help in target validation, understanding disease mechanisms, and screening for new therapeutic agents. nih.gov
Development of Novel Synthetic Routes and Catalytic Systems
The synthesis of N-substituted adamantane-1-carboxamides has been achieved through various methods, ranging from traditional amide coupling to more advanced catalytic systems. The development of efficient and scalable synthetic routes is critical for the broader investigation of these compounds.
Standard synthesis involves the reaction of adamantane-1-carboxylic acid or its corresponding acid chloride with an amine. nih.gov This coupling is often facilitated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDCI) in the presence of a base like triethylamine (B128534). nih.gov An alternative two-step process involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) before coupling with the amine. vulcanchem.com
More recent innovations focus on catalytic approaches that offer higher yields, better atom economy, and milder reaction conditions. For example, manganese compounds have been shown to effectively catalyze the N-adamantylation of amides using 1-bromoadamantane (B121549) as the starting material. researchgate.netpleiades.online Additionally, a patented one-step synthesis utilizes boric acid as a catalyst for the direct amidation of adamantane-1-carboxylic acid, achieving high yields without the need for toxic coupling agents. vulcanchem.com Other catalytic systems, such as those employing nickel for the carbonylation of adamantane, are also being explored. nih.gov
| Method | Adamantane Source | Key Reagents/Catalyst | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|---|
| Standard Amide Coupling | Adamantane-1-carboxylic acid | EDCI, DMAP, Et₃N | DCM, Room Temp, 12h | Reliable, widely used; produces stoichiometric waste. nih.gov |
| Acid Chloride Route | Adamantane-1-carboxylic acid | SOCl₂, then amine | Two steps, 0°C to Room Temp | High reactivity; uses hazardous reagent (SOCl₂). vulcanchem.com |
| Manganese Catalysis | 1-Bromoadamantane | MnCl₂, MnBr₂, or Mn(acac)₂ | Solvent, elevated temp. | Catalytic approach; uses haloadamantane. researchgate.netpleiades.online |
| Boric Acid Catalysis | Adamantane-1-carboxylic acid | Boric acid | o-Xylene, Reflux, 18h | High yield (89-93%), atom-economical, avoids toxic reagents. vulcanchem.com |
| Nickel-Catalyzed Carbonylation | Adamantane | Nickel catalyst, CO source | Specific ligands and conditions | Direct functionalization of C-H bond; requires specialized setup. nih.gov |
Exploration of Additional Biological Targets and Pathways
Derivatives of adamantane are known to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. ontosight.aimdpi.com The unique combination of the adamantane cage and the bromophenyl moiety in this compound makes it a promising candidate for screening against numerous targets and pathways implicated in disease.
The adamantane scaffold is present in approved drugs targeting viral ion channels (Amantadine), NMDA receptors for Alzheimer's disease (Memantine), and dipeptidyl peptidase-4 (DPP-4) for diabetes (Vildagliptin, Saxagliptin). nih.govnih.govfarmaciajournal.com Research has also identified adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome and soluble epoxide hydrolase (sEH) for inflammation and hypertension. nih.govresearchgate.net The bromophenyl group is a common pharmacophore in inhibitors of protein kinases, bromodomains, and other targets relevant to oncology and inflammation. The potential for the bromine atom to act as a halogen bond donor could confer unique binding properties and selectivity for specific protein targets.
| Target Class | Specific Example(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Ion Channels | Influenza M2 protein, NMDA receptor | Antiviral, Neurology | nih.govontosight.ai |
| Enzymes | DPP-4, 11β-HSD1, Soluble Epoxide Hydrolase (sEH) | Diabetes, Metabolic Syndrome, Inflammation | nih.govnih.govresearchgate.net |
| G-Protein Coupled Receptors | 5-HT2 Receptors | Neurology, Psychiatry | nih.gov |
| Nuclear Receptors | Retinoic Acid Receptors (RARs) | Oncology, Dermatology | nih.gov |
| Purinergic Receptors | P2X7 Receptor | Inflammation, Neuropathic Pain | researchgate.net |
| Tumor Suppressors | Mutant p53 | Oncology | nih.gov |
Investigation of Hybrid Molecules Incorporating Adamantane Carboxamide Scaffolds
A contemporary strategy in drug discovery involves the creation of hybrid molecules, which are single chemical entities composed of two or more distinct pharmacophores linked together. nih.gov This approach aims to address multifactorial diseases by simultaneously modulating multiple biological targets. The adamantane carboxamide scaffold is an excellent platform for developing such hybrid molecules. researchgate.net
This compound is particularly well-suited as a building block for this purpose. The bromine atom on the phenyl ring provides a reactive site for synthetic elaboration via modern cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the covalent attachment of other pharmacologically active moieties. For instance, one could link a known kinase inhibitor to the bromophenyl group to create a hybrid molecule with dual activity. This strategy enables the systematic exploration of new chemical space and the development of next-generation therapeutics with potentially synergistic or multi-target effects. farmaciajournal.com
Conclusion and Future Perspectives in Adamantane Carboxamide Research
Summary of Key Academic Findings and Contributions
Research into adamantane (B196018) carboxamides and related derivatives has yielded significant contributions across several therapeutic areas. The adamantane moiety is frequently incorporated into molecules to enhance their lipophilicity and stability, thereby improving their pharmacokinetic profiles. nih.gov Key academic findings have established the efficacy of this structural class against a variety of biological targets.
Enzyme Inhibition: A notable area of success has been the development of adamantane derivatives as potent enzyme inhibitors. For instance, series of adamantyl carboxamides and acetamides have been identified as selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders like insulin (B600854) resistance and obesity. nih.govnih.gov Optimization of these compounds has led to inhibitors with IC50 values in the nanomolar range, demonstrating the scaffold's utility in creating potent and selective agents. nih.govnih.gov
Antiviral Activity: Building on the legacy of early adamantane antivirals, recent research has identified adamantane carboxamides as effective inhibitors of contemporary viral threats. A significant finding was the discovery of adamantane carboxamides that inhibit Ebola virus (EBOV) cell entry. epa.gov Co-crystallography studies confirmed that these compounds directly target the EBOV glycoprotein (B1211001), providing a structural basis for further optimization of therapeutic candidates against this deadly virus. epa.gov
Central Nervous System (CNS) and Anticancer Activity: The lipophilic nature of the adamantane group facilitates passage through the blood-brain barrier, making it an attractive component for CNS-acting drugs. nih.gov Adamantane derivatives have been synthesized and shown to possess a strong affinity for sigma receptors, which are implicated in neurological disorders and cancer. nih.gov Certain adamantyl-diarylbutylamines have demonstrated significant in vitro antiproliferative activity against various cancer cell lines and in vivo efficacy in models of ovarian cancer. nih.gov
The overarching contribution of this body of research is the validation of the adamantane carboxamide framework as a "privileged scaffold." Its rigid structure allows for the precise positioning of substituents to interact with specific binding pockets, while its lipophilic character can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov
Table 1: Selected Academic Findings for Adamantane Carboxamides and Derivatives
| Compound Class | Biological Target | Therapeutic Area | Key Finding | Reference(s) |
|---|---|---|---|---|
| Adamantyl Carboxamides/Acetamides | 11β-HSD1 | Metabolic Disease | Potent and selective inhibition with IC50 values in the nanomolar range. | nih.gov, nih.gov |
| Adamantane Carboxamides | Ebola Virus Glycoprotein | Infectious Disease | Inhibition of viral cell entry through direct binding to the glycoprotein. | epa.gov |
| Adamantyl-diarylbutylamines | Sigma (σ) Receptors | Oncology/Neurology | High binding affinity and significant antiproliferative activity. | nih.gov |
Emerging Trends in Adamantane Derivative Research
The field of adamantane research is continuously evolving, with several emerging trends pointing toward novel and sophisticated applications beyond traditional drug discovery.
Advanced Drug Delivery Systems: The unique properties of adamantane are being leveraged to create advanced drug delivery systems (DDS). pensoft.net Its biocompatibility and ability to engage in host-guest interactions make it an ideal component for systems like adamantane-based dendrimers, liposomes where it can act as a membrane anchor, and cyclodextrin (B1172386) complexes. pensoft.net This trend shifts the role of adamantane from being solely a pharmacophore to also being a key structural element in drug formulation and targeting.
Multivalent Scaffolds for Complex Targets: The four bridgehead positions on the adamantane core offer a unique opportunity to design poly-functional derivatives. nih.gov An emerging trend is the use of adamantane as a three-dimensional scaffold for the multivalent presentation of bioactive molecules, such as peptides. nih.gov This approach can significantly enhance binding affinity and selectivity for complex biological targets that are difficult to address with traditional monovalent drugs.
Expansion into New Therapeutic Fields: While antivirals and CNS agents remain a focus, research is expanding into other areas. Adamantane derivatives are being investigated as antibacterial and antifungal agents to combat rising antimicrobial resistance. mdpi.com Furthermore, their potential as anti-inflammatory, antimalarial, and antidiabetic agents continues to be an active area of exploration. mdpi.comnih.gov
Computational and Materials Science Integration: The research into adamantane-type compounds has gained momentum in materials science, exploring their unique nonlinear optical properties. rsc.org This crossover knowledge, combined with advanced computational screening methods, is helping to predict new biological activities and guide the synthesis of novel derivatives with tailored properties. researchgate.net
Unexplored Biological Targets and Pathways for Adamantane Carboxamides
Despite extensive research, numerous biological targets and pathways remain to be explored for adamantane carboxamides. The unique structure of these compounds makes them well-suited for targets that have proven challenging for conventional, flatter molecules.
Purinergic Receptors: Computational screening of adamantane derivatives has suggested that they may act as modulators of purinoceptors, such as P2X receptors. researchgate.net These receptors are ion channels involved in inflammation, neuropathic pain, and cancer, representing a promising, yet largely unexplored, target class for adamantane carboxamides.
Protein-Protein Interactions (PPIs): The large surface areas and often shallow binding pockets of PPIs make them notoriously difficult drug targets. The bulky, rigid, and three-dimensional nature of the adamantane scaffold provides a unique starting point for designing molecules capable of disrupting these interactions by occupying key hydrophobic pockets.
Epoxide Hydrolases: Soluble epoxide hydrolase (sEH) has been identified as a target for some adamantane derivatives. nih.govresearchgate.net This enzyme family plays a crucial role in cardiovascular and inflammatory signaling. A systematic exploration of adamantane carboxamides as sEH inhibitors could lead to new therapies for hypertension and inflammatory diseases.
Orphan Nuclear Receptors: Many nuclear receptors, which are key regulators of metabolism and development, remain "orphan" targets with no known endogenous ligands. The ability of the lipophilic adamantane cage to mimic steroid cores suggests that libraries of adamantane carboxamides could be screened to identify novel modulators for these therapeutically important receptors.
Challenges and Opportunities in Rational Design of Adamantane-Based Compounds
The rational design of adamantane-based compounds like N-(3-bromophenyl)adamantane-1-carboxamide is a process defined by a distinct set of challenges and opportunities rooted in the cage's fundamental properties.
Challenges:
Managing Lipophilicity: The most significant challenge is balancing the high lipophilicity of the adamantane moiety. nih.gov While this property aids in crossing biological membranes, it can also lead to poor aqueous solubility, non-specific binding to proteins, and potential toxicity, complicating drug development. nih.gov
Synthetic Complexity: While attaching a single substituent to adamantane is often straightforward, the synthesis of precisely functionalized di- or poly-substituted adamantanes for use as complex scaffolds can be challenging and require multi-step, low-yield reaction sequences. nih.gov
Steric Hindrance: The steric bulk of the adamantane group can be a double-edged sword. If a target's binding pocket is too small, the adamantane group can cause a "steric clash," preventing effective binding and rendering the compound inactive. publish.csiro.au This necessitates careful consideration of the target's topology during the design phase.
Opportunities:
Three-Dimensional Scaffolding: The rigid, tetrahedral geometry of adamantane offers an unparalleled opportunity to position pharmacophoric groups in a precise three-dimensional arrangement. publish.csiro.au This allows for the design of highly selective ligands that can match the complex topography of biological binding sites.
Escaping "Flatland": Modern drug discovery has often been criticized for its reliance on flat, aromatic molecules. The adamantane scaffold provides a powerful tool to "escape flatland," introducing three-dimensionality and structural novelty into compound libraries, which can lead to the discovery of drugs for novel targets. publish.csiro.au
Enhanced Metabolic Stability: The adamantane hydrocarbon core is highly resistant to metabolic degradation by enzymes like cytochrome P450s. nih.gov This intrinsic stability can be harnessed to increase the in vivo half-life and bioavailability of drug candidates, reducing the required dose and frequency of administration.
Clear Structure-Activity Relationships (SAR): The conformational rigidity of the adamantane scaffold simplifies SAR studies. Because the core structure does not flex, changes in biological activity upon modification can be more directly attributed to the specific substituent-target interaction, accelerating the optimization process.
Q & A
Q. What are the standard synthetic routes for N-(3-bromophenyl)adamantane-1-carboxamide, and what yields can be expected?
The compound is typically synthesized via coupling reactions between adamantane-1-carboxylic acid derivatives and 3-bromoaniline. A general procedure involves activating the carboxylic acid with reagents like EDCl/HOBt in DMF or THF under nitrogen, followed by reaction with the amine at 60–80°C for 12–24 hours. Yields for analogous adamantane carboxamides range from 11% to 51%, depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- 1H/13C NMR : To confirm connectivity and assess purity (e.g., adamantane proton signals at δ ~1.6–2.2 ppm and aromatic protons at δ ~7.0–7.5 ppm) .
- HRMS (ESI-TOF) : For exact mass verification (e.g., [M+H]+ or [M+Na]+ peaks) .
- X-ray crystallography : Using SHELX programs for structure refinement and ORTEP-III for graphical representation of molecular packing .
Q. What safety precautions are required when handling this compound?
Refer to safety data sheets (SDS) for adamantane derivatives: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 0–6°C in airtight containers. Note that adamantane derivatives are for research use only and require validation for biological applications .
Advanced Research Questions
Q. How can structural modifications to the adamantane or bromophenyl moieties influence bioactivity?
Comparative studies using analogs (e.g., N-(4-bromophenyl) or N-(3-aminophenyl) derivatives) can reveal substituent effects. For example:
- Bromine position : 3-bromo vs. 4-bromo substituents may alter steric/electronic interactions with target proteins.
- Adamantane substitution : Modifying the adamantane scaffold (e.g., hydroxylation) may enhance solubility or binding affinity. Pharmacological assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking are recommended .
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?
Discrepancies (e.g., bond length variations in X-ray vs. DFT models) may arise from crystal packing effects or dynamic processes in solution. Strategies include:
Q. What experimental design optimizes synthetic yield for scale-up?
Employ Design of Experiments (DOE) to test variables:
- Catalyst : EDCl vs. DCC for carbodiimide-mediated coupling.
- Solvent : DMF (high polarity) vs. THF (lower boiling point).
- Reaction time : 12 vs. 24 hours. Statistical analysis (e.g., ANOVA) can identify significant factors. Pilot-scale reactions should include in-process HPLC monitoring .
Q. How can computational modeling predict the compound’s physicochemical properties?
Use Gaussian or GAMESS with DFT methods (B3LYP) and 6-31G* basis sets to calculate:
- LogP : Predict lipophilicity for membrane permeability.
- pKa : Estimate protonation states at physiological pH.
- H-bonding sites : Identify potential interactions with biological targets. Validate models with experimental solubility and crystallographic data .
Q. What strategies address low solubility in biological assays?
- Derivatization : Introduce polar groups (e.g., hydroxyl or PEG chains) to the adamantane core.
- Formulation : Use co-solvents (DMSO/cyclodextrin complexes) or nanoemulsions.
- Prodrug design : Convert the carboxamide to ester or carbonate derivatives for improved bioavailability .
Methodological Tables
Table 1. Key Synthetic Parameters for Adamantane Carboxamides
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps accelerate coupling but may degrade reactants. |
| Catalyst (EDCl vs. DCC) | EDCl (higher solubility) | EDCl preferred for DMF-based reactions. |
| Purification Method | Column Chromatography | Removes unreacted aniline; purity >95% achievable . |
Table 2. Software for Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
